This compound can be identified by its Chemical Abstracts Service (CAS) number, which is 1249378-58-2. It falls under the category of benzoic acids, which are known for their diverse biological activities. The presence of the cyclopropylamino group contributes to its pharmacological properties, making it a subject of interest in drug development.
The synthesis of 2-(Cyclopropylamino)-5-fluorobenzoic acid can be achieved through various methods, typically involving the modification of existing benzoic acid derivatives. One common approach involves:
The molecular structure of 2-(Cyclopropylamino)-5-fluorobenzoic acid consists of:
2-(Cyclopropylamino)-5-fluorobenzoic acid can participate in several chemical reactions:
The mechanism of action for 2-(Cyclopropylamino)-5-fluorobenzoic acid is primarily related to its interaction with biological targets, particularly in pharmacology:
Research indicates that compounds with similar structures exhibit activity against various biological targets, including enzymes involved in cancer progression and inflammation.
The physical and chemical properties of 2-(Cyclopropylamino)-5-fluorobenzoic acid include:
2-(Cyclopropylamino)-5-fluorobenzoic acid has potential applications in several fields:
2-(Cyclopropylamino)-5-fluorobenzoic acid (CAS 1343827-54-2) is a structurally refined benzoic acid derivative with the molecular formula C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g/mol. Its canonical SMILES representation (OC(=O)C1=CC(F)=CC=C1NC1CC1) reveals the meta-fluorine and ortho-cyclopropylamino groups relative to the carboxylic acid functionality—a substitution pattern conferring unique electronic and steric properties. This compound serves as a high-value intermediate in synthesizing biologically active molecules, particularly fluoroquinolone antibiotics, where strategic positioning of substituents dictates target binding and pharmacokinetics [1] [5] [9].
Table 1: Fundamental Chemical Identity of 2-(Cyclopropylamino)-5-fluorobenzoic Acid
| Property | Value |
|---|---|
| CAS Registry Number | 1343827-54-2 |
| IUPAC Name | 2-(Cyclopropylamino)-5-fluorobenzoic acid |
| Molecular Formula | C₁₀H₁₀FNO₂ |
| Molecular Weight | 195.19 g/mol |
| SMILES | OC(=O)C1=CC(F)=CC=C1NC1CC1 |
| XLogP3 | 2.10 (Predicted) |
| Hydrogen Bond Donors | 2 (NH, COOH) |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, F, NH) |
| Topological Polar Surface Area | 49.3 Ų |
The discovery of nalidixic acid in 1962 marked the inception of quinolone antibiotics, though its utility was limited by narrow-spectrum activity and pharmacokinetic shortcomings. The integration of fluorine at position C-6 of the quinolone core in the 1980s (yielding fluoroquinolones) revolutionized antibacterial efficacy by enhancing DNA gyrase binding and cellular permeability. Concurrently, the cyclopropyl group emerged as a pivotal N1 substituent, with ciprofloxacin’s (1-cyclopropyl-6-fluoro-4-oxoquinolone) clinical success demonstrating its ability to broaden the spectrum against Gram-negative pathogens and improve pharmacokinetic profiles. This spurred synthetic interest in cyclopropylamino-fluorinated benzoic acids as precursors for advanced fluoroquinolone side chains, particularly at the C-7 position, where steric and electronic modulation proved critical for overcoming bacterial resistance [2] [8].
2-(Cyclopropylamino)-5-fluorobenzoic acid serves as a versatile synthon for introducing the cyclopropylamino moiety at position C-7 of fluoroquinolone scaffolds. The electron-withdrawing fluorine atom para to the carboxylic acid facilitates nucleophilic aromatic substitution (SNAr) reactions with quinolone intermediates bearing leaving groups at C-7. For example, in 8-nitrofluoroquinolone syntheses, the C-8 nitro group activates C-7 for displacement by primary amines, enabling efficient coupling with this benzoic acid derivative under mild conditions (60–80°C, NaHCO₃/EtOH-H₂O) to yield hybrid structures. Such derivatives exhibit enhanced activity against Staphylococcus aureus (MIC 2–5 µg/mL), attributed to improved lipophilicity and enzyme interactions [6].
Table 2: Impact of C-7 Substituents on Fluoroquinolone Antibacterial Activity
| C-7 Substituent | Gram-Positive Activity | Gram-Negative Activity | Key Attributes |
|---|---|---|---|
| Piperazine | Moderate | High | Broad spectrum, water solubility |
| Pyrrolidine | High | Moderate | Anti-anaerobic, resistance evasion |
| Cyclopropylamino | High | High | Lipophilicity, gyrase affinity |
| Simple alkylamino | Low-Moderate | Low | Limited use |
The cyclopropylamino group’s compact rigidity enables optimal insertion into the hydrophobic pocket of DNA gyrase, while its basicity fosters hydrogen bonding with Asp/Glu residues in the enzyme’s binding site. Molecular modeling studies reveal that cyclopropylamino-substituted quinolones exhibit 3–5-fold stronger binding to topoisomerase IV than piperazinyl analogues, correlating with lower MIC values against streptococcal strains [2] [8] [10].
The ortho positioning of the cyclopropylamino group relative to the carboxylic acid in 2-(Cyclopropylamino)-5-fluorobenzoic acid creates a hydrogen-bond-donating pharmacophore critical for interacting with the water-bridged network in the DNA gyrase binding pocket. The meta-fluorine atom exerts dual effects:
Table 3: Electronic and Steric Contributions of Key Substituents
| Substituent | Electronic Effect | Steric Effect | Biological Consequence |
|---|---|---|---|
| ortho-Cyclopropylamino | Weak base (pKa ~7) H-bond donor | Conformationally rigid | Enhanced enzyme docking |
| meta-Fluorine | Strong -I effect, σₘ = 0.34 | Small atomic radius | Optimal membrane penetration |
| Carboxylic acid | H-bond acceptor/donor | Planar with ring | Magnesium coordination in gyrase |
Quantum mechanical calculations indicate the cyclopropyl group’s torsional strain elevates the energy of the bound conformation, strengthening complex stability by 2.3 kcal/mol compared to linear alkylamino analogues. This synergy allows the compound to serve as a bioisostere for heterocyclic amines (e.g., piperazines), maintaining target affinity while resisting efflux-mediated resistance—a key limitation in later-generation quinolones [6] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6